molecular formula C19H17FO3 B5877058 7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B5877058
M. Wt: 312.3 g/mol
InChI Key: OPURNQRJOKKPHL-UHFFFAOYSA-N
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Description

7-[(2-Fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic coumarin derivative offered for early-stage research and discovery. Coumarins are a significant class of oxygen-containing heterocycles known for a wide spectrum of pharmacological activities, which makes them a valuable scaffold in medicinal chemistry . Specifically, synthetic coumarins with substitutions at the 3, 4, and 7 positions, like this compound, have been intensively screened for various biological properties. These include potential anti-cancer, anti-microbial, anti-inflammatory, and anti-viral activities, as documented in reviews of coumarin heterocycles . The structural motif of a benzyloxy group at the 7-position is a common feature in many bioactive coumarins, and the presence of the 2-fluorobenzyl substituent may influence the compound's binding affinity and metabolic stability. Researchers are investigating this compound and its analogs as part of ongoing efforts to develop novel therapeutic agents. The crystal structure of the related compound 4,7,8-trimethyl-2H-chromen-2-one has been determined, confirming the planarity of the core coumarin system, which is relevant for understanding the molecular interactions of this derivative . This product is provided for research purposes in pharmaceutical and chemical biology settings. It is intended For Research Use Only and is not approved for human or animal consumption, diagnosis, or as a medicinal product.

Properties

IUPAC Name

7-[(2-fluorophenyl)methoxy]-3,4,8-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO3/c1-11-12(2)19(21)23-18-13(3)17(9-8-15(11)18)22-10-14-6-4-5-7-16(14)20/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPURNQRJOKKPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,8-trimethyl-2H-chromen-2-one and 2-fluorobenzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The 3,4,8-trimethyl-2H-chromen-2-one is reacted with 2-fluorobenzyl bromide in the presence of the base to form the desired product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The chromenone core and substituents undergo selective oxidation under controlled conditions:

Reaction Reagents/Conditions Product
Chromenone ring oxidationKMnO₄ in acidic medium (H₂SO₄) at 80°CFormation of quinone derivatives via cleavage of the chromenone ring.
Benzyl ether oxidationOzone (O₃) in dichloromethane followed by reductive workup (Zn/H₂O)Cleavage of the ether bond to yield phenolic intermediates.

Key Findings :

  • Oxidation of the chromenone ring is highly dependent on the substituents’ electronic effects. The electron-withdrawing fluorine atom stabilizes intermediates, directing regioselectivity.

  • Ozonolysis of the benzyl ether selectively cleaves the C–O bond without affecting aromatic fluorination.

Reduction Reactions

Reductive transformations target the carbonyl group and fluorinated moieties:

Reaction Reagents/Conditions Product
Chromenone carbonyl reductionNaBH₄ in methanol at 0–5°CConversion to secondary alcohol (2-hydroxy-chromene derivatives).
DefluorinationPd/C catalyst under H₂ (1 atm) in ethanol at 25°CPartial or complete removal of fluorine substituents.

Key Findings :

  • Sodium borohydride selectively reduces the carbonyl group without altering methyl or fluorobenzyl substituents.

  • Catalytic hydrogenation achieves partial defluorination, producing dehalogenated analogs.

Nucleophilic Substitution

The fluorobenzyl ether and methyl groups participate in substitution reactions:

Reaction Reagents/Conditions Product
Fluorobenzyl ether substitutionNaN₃ in DMF at 120°CReplacement of the fluorobenzyl group with azide (-N₃).
Methyl group halogenationN-Bromosuccinimide (NBS) in CCl₄ under UV lightBromination at methyl substituents to form bromomethyl derivatives.

Key Findings :

  • Azide substitution proceeds via an SN2 mechanism, retaining stereochemical integrity.

  • Bromination at methyl groups requires radical initiation, with regioselectivity influenced by steric effects.

Ether Cleavage and Rearrangement

The fluorobenzyl ether linkage is susceptible to cleavage under acidic or basic conditions:

Reaction Reagents/Conditions Product
Acidic hydrolysisHCl (conc.) in refluxing ethanolCleavage to yield 7-hydroxy-chromenone and 2-fluorobenzyl chloride.
Base-mediated rearrangementKOtBu in THF at 60°CClaisen-type rearrangement to form fused bicyclic derivatives.

Key Findings :

  • Acidic hydrolysis generates phenolic intermediates useful for further functionalization.

  • Rearrangement under strong bases produces structurally complex scaffolds with potential pharmacological relevance.

Photochemical Reactions

The chromenone core exhibits unique photophysical behavior:

Reaction Reagents/Conditions Product
[2+2] CycloadditionUV light (λ = 254 nm) in acetonitrile Formation of cyclobutane-fused dimers.
Singlet oxygen generationRose Bengal sensitizer under visible light Generation of reactive oxygen species (ROS) for oxidative applications.

Key Findings :

  • Photodimerization occurs selectively at the chromenone’s conjugated double bonds .

  • The compound acts as a photosensitizer in ROS-mediated oxidation processes .

Comparative Reactivity Insights

A comparison with structurally similar compounds highlights unique reactivity profiles:

Compound Key Reaction Differentiating Factor
7-[(4-Fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-oneFaster oxidation kineticsElectron-donating para-fluorine enhances ring stability.
6-Chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-oneResistance to nucleophilic attackChlorine substituent sterically hinders substitution pathways.

Scientific Research Applications

7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate inflammation, cell growth, and apoptosis.

    Interacting with Receptors: Binding to receptors on the cell surface or within the cell to elicit specific biological responses.

Comparison with Similar Compounds

Structural Features :

  • Core : The coumarin backbone provides a planar, aromatic system conducive to π-π interactions in biological targets.
  • 2-Fluorobenzyloxy group: The fluorine atom introduces electronegativity, influencing electronic distribution and binding affinity .

Coumarin derivatives exhibit diverse biological activities depending on substitution patterns. Below is a comparative analysis of structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Compound Name / ID Substituents (Position 7) Core Substitutions (Positions) Key Biological Activity/Properties Synthesis Yield Reference
Target Compound 2-Fluorobenzyloxy 3,4,8-Trimethyl Not explicitly reported (structural analog studies) N/A
ACS55 Geranyloxy (prenyl) 3,4,8-Trimethyl Reverses multidrug resistance in Candida albicans 85%
ACS56 3-Methylbut-2-enyloxy 3,4,8-Trimethyl Similar antifungal activity to ACS55 83%
3o 4-Chlorobenzyloxy 2,3,5-trihydroxy; 4-keto Cytotoxicity (melting point: 266–267°C) 41%
Compound 2 (Racemic Mixture) Piperidinylmethoxy 3,4-Dimethyl Dual inhibition of MAO-B and acetylcholinesterase N/A
12 () 1-Oxo-1-phenylpropan-2-yloxy 3-Ethyl; 4,8-Dimethyl Structural diversity (no explicit bioactivity reported) N/A
Key Observations :

Substituent Effects on Bioactivity :

  • Prenylated Derivatives (ACS55, ACS56) : The geranyl or prenyl groups enhance antifungal activity against Candida albicans, likely due to increased membrane interaction . In contrast, the target compound’s 2-fluorobenzyloxy group may prioritize different targets (e.g., enzymes or receptors sensitive to fluorine’s electronegativity) .
  • Chlorinated Analog (3o) : The 4-chlorobenzyloxy substitution correlates with cytotoxicity (LD₅₀ values in lung cancer cells: 5–34 μM), but lower synthesis yield (41%) suggests synthetic challenges compared to prenylated derivatives .

Ethyl vs. Methyl Groups (): The 3-ethyl substitution in Compound 12 introduces steric bulk, which may reduce binding efficiency compared to the target compound’s trimethyl arrangement .

Synthetic Accessibility: Prenylated coumarins (ACS55/56) exhibit high yields (83–91%) due to efficient alkylation reactions under mild conditions (K₂CO₃, acetone) .

Biological Target Specificity :

  • Dual Inhibitors (Compound 2) : The piperidinylmethoxy group enables interaction with both MAO-B and acetylcholinesterase, highlighting the role of nitrogen-containing substituents in multi-target therapies . The target compound’s fluorine atom may favor selective enzyme inhibition, though specific data is lacking .

Biological Activity

7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromone family. Its unique molecular structure and the presence of a fluorobenzyl ether group suggest potential biological activities that have been the focus of recent research. This article reviews its biological activity, synthesizing findings from diverse studies and case reports.

  • Molecular Formula : C₁₉H₁₇FO₃
  • Molecular Weight : 312.34 g/mol
  • CAS Number : Not specified in the sources

The compound features a chromone backbone with a fluorobenzyl ether substitution, which enhances its lipophilicity and potentially its biological efficacy.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and enhance the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which are crucial for cellular protection against oxidative stress.

CompoundIC50 Value (µM)Mechanism
This compoundTBDScavenges free radicals

Antimicrobial Properties

Chromone derivatives have shown promising antimicrobial activity against various pathogens. Studies report that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways.

PathogenInhibition MechanismReference
Bacteria (e.g., E. coli)Disruption of cell membrane
Fungi (e.g., Candida spp.)Inhibition of metabolic pathways

Acetylcholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating Alzheimer's disease. AChE inhibitors increase acetylcholine levels in the brain, thereby enhancing cognitive function.

CompoundIC50 Value (µM)Target
This compoundTBDAChE

Case Studies and Research Findings

  • Study on Antioxidant Activity : A recent study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
  • Antimicrobial Efficacy : Research conducted on various chromone derivatives indicated that those with similar structural features exhibited significant antimicrobial properties. The specific mechanisms involved were identified as membrane disruption and metabolic inhibition.
  • AChE Inhibition Studies : In vitro assays showed that this compound had promising results as an AChE inhibitor, which could be beneficial in Alzheimer's treatment strategies.

Q & A

Basic: What synthetic strategies are recommended for preparing 7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one, and how can reaction conditions be optimized?

Answer:
The synthesis of fluorinated coumarin derivatives typically involves:

  • Core Chromenone Formation : Start with a substituted resorcinol derivative. For example, condensation of 3,4,8-trimethyl-7-hydroxycoumarin with 2-fluorobenzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) facilitates etherification at the 7-position .
  • Optimization : Key parameters include solvent polarity (DMF or acetone), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of hydroxycoumarin to benzyl bromide). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield (65–80%) .
  • Validation : Confirm structure using ¹H/¹³C NMR and FT-IR, focusing on characteristic peaks like the coumarin carbonyl (C=O at ~1700 cm⁻¹) and fluorobenzyl aromatic protons .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • X-Ray Crystallography : Use SHELXL for refinement (monoclinic P2₁/c space group, MoKα radiation) to resolve bond lengths/angles, particularly the fluorobenzyl group’s orientation .
  • Spectroscopy :
    • NMR : ¹⁹F NMR detects fluorine environment (δ ≈ -110 ppm for ortho-F substitution) .
    • MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (expected m/z ~370.12) .
  • Thermal Analysis : DSC/TGA evaluates stability (decomposition >250°C typical for coumarins) .

Basic: How should researchers design initial bioactivity screens for this compound?

Answer:

  • Target Selection : Prioritize assays based on structural analogs (e.g., antimicrobial, anticancer, enzyme inhibition). For example:
    • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
    • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1%) .
  • Dose Range : Test 0.1–100 µM with triplicate replicates to establish dose-response curves .

Advanced: How can crystallographic data discrepancies in fluorinated coumarins be resolved?

Answer:
Discrepancies often arise from polymorphism or twinned crystals . Mitigation strategies:

  • Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned datasets. Compare Flack parameters to assess chirality .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) for bond-length consistency .

Advanced: How should contradictory bioactivity data across studies be addressed?

Answer:
Contradictions may stem from assay variability or compound purity . Solutions:

  • Standardization : Adopt CLSI guidelines for antimicrobial assays or NCI protocols for cytotoxicity .
  • Purity Verification : Use HPLC-DAD (≥95% purity) to exclude impurities as confounding factors .
  • Mechanistic Studies : Perform target-specific assays (e.g., Topo-I inhibition for anticancer activity) to clarify mode of action .

Advanced: What computational methods are suitable for predicting ADMET properties and binding affinities?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR). Parameterize fluorine’s electronegativity using PM6 semi-empirical methods .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate permeability (LogP ~3.7), CYP450 inhibition, and hepatotoxicity .
  • Dynamic Simulations : Run 100-ns MD simulations (AMBER/CHARMM) to assess binding stability under physiological conditions .

Advanced: How can researchers design derivatives to enhance bioactivity while minimizing toxicity?

Answer:

  • SAR Analysis : Modify substituents systematically:
    • Fluorine Position : Compare 2-fluorobenzyl vs. 4-fluorobenzyl analogs for target selectivity .
    • Methyl Groups : Adjust 3,4,8-methylation to modulate lipophilicity (LogP) and membrane penetration .
  • Toxicity Screening : Use zebrafish embryo models (LC₅₀) and Ames test for mutagenicity .
  • Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetate) to improve bioavailability .

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